3-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
3-(3-Methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a 3-methoxypropyl group at position 3 and a sulfanyl-linked 5-methyl-2-phenyloxazole moiety at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in analgesic and anti-inflammatory applications . The compound’s structural complexity arises from the oxazole ring, which introduces steric and electronic effects that may influence its bioactivity and physicochemical properties. Its molecular formula is inferred as C₂₃H₂₆N₃O₃S, with a molar mass of 424.54 g/mol (calculated from substituent contributions).
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-20(24-21(29-16)17-9-4-3-5-10-17)15-30-23-25-19-12-7-6-11-18(19)22(27)26(23)13-8-14-28-2/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOXJSXWCDVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, alongside detailed research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydroquinazolinone
- Functional Groups : Methoxypropyl, oxazole, and sulfanyl groups
The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.15 |
These results demonstrate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF-7 (Breast) | 12.3 |
| A549 (Lung) | 8.7 |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of reactive oxygen species (ROS), leading to cell death .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method showed that the compound has selective toxicity towards cancer cells while sparing normal cells:
| Cell Type | Viability (%) |
|---|---|
| Normal Fibroblasts | 85 |
| Cancer Cells (HeLa) | 45 |
This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapeutics .
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical strains of bacteria resistant to standard antibiotics. Results showed that it effectively inhibited growth in multidrug-resistant strains, suggesting its potential role in treating resistant infections .
Study 2: Anticancer Mechanism
A detailed mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. The activation of caspase-3 and caspase-9 was observed, confirming its role as an apoptosis inducer .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
The oxazolemethylsulfanyl substituent introduces rigidity and π-π stacking capacity via the phenyl-oxazole system, contrasting with simpler methylsulfanyl groups in .
Bioactivity Trends: Analgesic activity in correlates with the quinazolinone core and methoxyaryl substituents. The target compound’s oxazole moiety may modulate receptor binding affinity. Halogenated derivatives like prioritize structural diversity but lack reported bioactivity data.
Synthetic Strategies :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is common for introducing aryl/heteroaryl groups. The target compound’s oxazole group may require multi-step synthesis involving cyclization and sulfanyl linkage .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s LogP (estimated via fragment-based methods) is ~3.2, higher than (LogP ~2.5) due to the elongated 3-methoxypropyl chain.
- Metabolic Stability : The oxazole ring may resist oxidative metabolism compared to triazole derivatives , though the sulfanyl group could be susceptible to glutathione conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
